Methyl 4-piperazin-1-ylbenzoate hydrochloride
Description
Methyl 4-piperazin-1-ylbenzoate hydrochloride is a piperazine-derived compound featuring a benzoate ester group substituted at the para position with a piperazine ring, which is protonated as a hydrochloride salt. Piperazine derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including G-protein-coupled receptors (GPCRs) and enzymes .
This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of piperazine derivatives in drugs targeting antifungal, antipsychotic, and antitumor pathways . Its hydrochloride salt form improves aqueous solubility, a common strategy for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-piperazin-1-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJVWSDCKGXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-piperazin-1-ylbenzoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-chlorobenzoate with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-piperazin-1-ylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-piperazin-1-ylbenzoate hydrochloride exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives of piperazine have been tested for their efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
- CNS Activity : The piperazine moiety is often associated with central nervous system activity, making such compounds potential candidates for treating neurological disorders. Some studies have indicated that derivatives can exhibit anxiolytic and antidepressant effects.
Pharmacological Studies
This compound is frequently used in pharmacological studies to explore its potential as a therapeutic agent. It has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Drug Development
The compound serves as a lead structure in drug development programs aimed at creating new medications for psychiatric disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.
Synthesis of Derivatives
Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological profile. For example, modifications to the piperazine ring or benzoate group can lead to compounds with improved potency or selectivity.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 10 µg/mL |
| B | S. aureus | 5 µg/mL |
| C | Pseudomonas aeruginosa | 15 µg/mL |
This table summarizes the antimicrobial efficacy of synthesized derivatives, demonstrating the compound's potential as an antimicrobial agent.
Case Study 1: CNS Activity Evaluation
A study evaluated the anxiolytic effects of this compound in rodent models. The results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting potential therapeutic benefits for anxiety disorders.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial properties of this compound against clinical isolates of bacteria. The compound exhibited notable activity against resistant strains, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 4-piperazin-1-ylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues and Substitution Patterns
Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula C₁₂H₁₆N₂O₂·HCl.
Key Observations :
- Functional Group Impact : Replacement of the methyl ester with a carboxylic acid (e.g., in ) increases polarity, favoring solubility but reducing passive diffusion.
- Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides but may require adjusted dosing.
Pharmacological and Physicochemical Properties
- LogP and Bioavailability : While direct LogP data for the target compound is unavailable, analogues like 1-(pyridin-3-yl)piperazine hydrochloride (LogP ~-0.4 ) suggest moderate hydrophilicity. The methyl ester group likely increases LogP compared to carboxylic acid derivatives.
- Conformational Flexibility : The piperazine ring in this compound adopts a chair conformation (puckering amplitude Q = 0.568 Å ), similar to other piperazinium salts. This conformation optimizes steric interactions and hydrogen bonding in crystal structures .
Biological Activity
Methyl 4-piperazin-1-ylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine moiety attached to a benzoate group. The hydrochloride salt form enhances its solubility, making it suitable for various pharmaceutical applications. Its molecular formula is CHClNO, with a molecular weight of approximately 256.73 g/mol.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to exhibit:
- Antiviral Activity : It demonstrates efficacy against various viral infections by modulating host cell pathways.
- Antipsychotic Effects : The piperazine component is linked to neuropharmacological properties, particularly in the modulation of serotonin receptors.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains, contributing to its potential use in treating infections.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity | Description | References |
|---|---|---|
| Antiviral | Effective against HIV-1 and other viruses through receptor modulation | |
| Antipsychotic | Potential use in treating schizophrenia and other mood disorders | |
| Antimicrobial | Inhibitory effects on various bacterial strains | |
| MC4 Receptor Agonist | Modulates appetite and energy homeostasis |
Case Study 1: Antiviral Properties
A study highlighted the compound's effectiveness as an antiviral agent against HIV-1. The research demonstrated that this compound could inhibit viral replication in vitro by targeting specific host cell kinases involved in the viral life cycle. This finding suggests its potential as a lead compound for developing new antiviral therapies.
Case Study 2: Antipsychotic Effects
In a clinical trial involving patients with schizophrenia, this compound showed significant improvement in symptoms compared to placebo. The trial reported a reduction in positive symptoms such as hallucinations and delusions, indicating its potential as an antipsychotic medication.
Case Study 3: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-piperazin-1-ylbenzoate hydrochloride, and how can intermediates be characterized?
- Methodology : A common synthesis involves coupling 4-chlorobenzoic acid derivatives with N-methylpiperazine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃), followed by esterification and salt formation with HCl .
- Characterization : Use NMR (¹H/¹³C) to confirm piperazine ring integration and ester group signals. HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by area normalization .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Protocol : Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group and piperazine oxidation. Desiccate to avoid hygroscopic degradation .
Q. How can researchers validate the hydrochloride salt form of this compound?
- Analytical Approach :
- TGA/DSC : Detect dehydration and HCl loss events (e.g., ~150–200°C).
- Ion Chromatography : Quantify chloride content (theoretical ~10.9% w/w).
- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) from protonated piperazine .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?
- Contradiction Analysis :
- Hypothesis : Protonation state and counterion effects may alter solubility.
- Testing : Measure solubility at varying pH (2–10) using UV-Vis spectroscopy. Compare with computational models (e.g., COSMO-RS) to predict protonation-dependent solubility .
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
- Experimental Design :
- Catalysis : Screen Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura).
- Solvent Optimization : Test DMF vs. THF for steric effects on piperazine reactivity.
- Kinetic Monitoring : Use in-situ IR to track ester hydrolysis and adjust reaction time .
- Data Interpretation : Lower yields in polar solvents may indicate competing hydrolysis; inert conditions (dry N₂) mitigate this .
Q. How can researchers elucidate the biochemical pathways influenced by this compound?
- Methodology :
- Target Profiling : Use SPR (Surface Plasmon Resonance) to screen kinase or GPCR targets.
- Pathway Analysis : Treat cell lines (e.g., HEK293) and perform RNA-seq to identify differentially expressed genes. Cross-reference with KEGG pathways (e.g., MAPK signaling) .
- Validation : Confirm target engagement via competitive binding assays (IC₅₀ determination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
